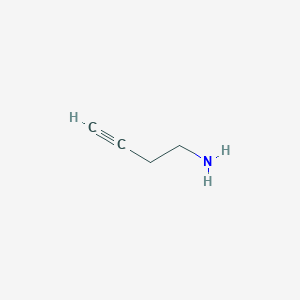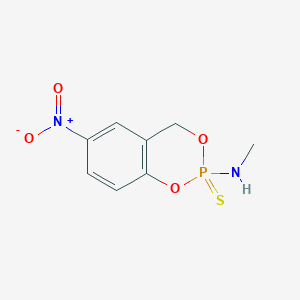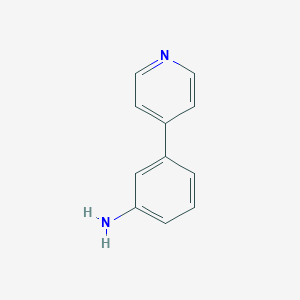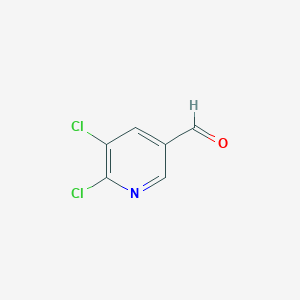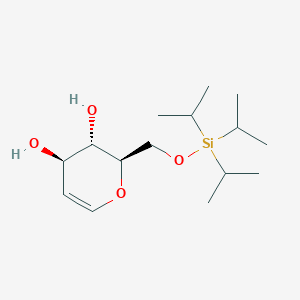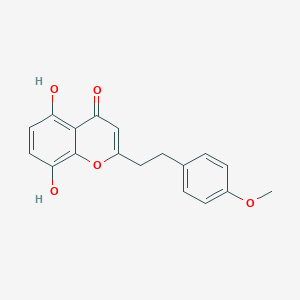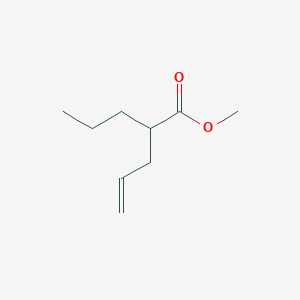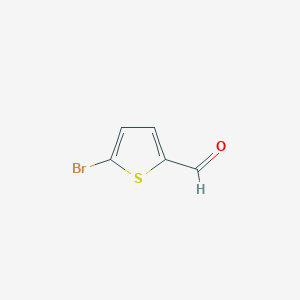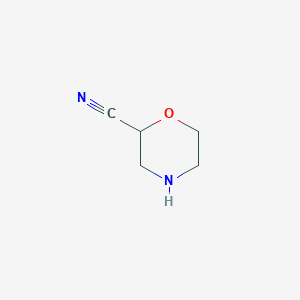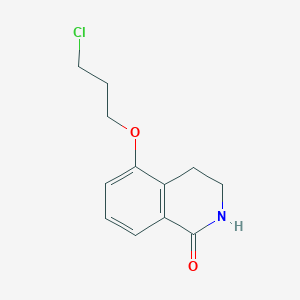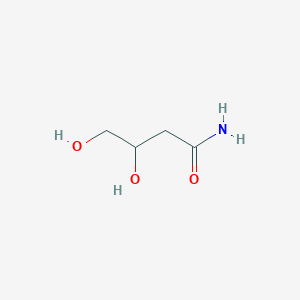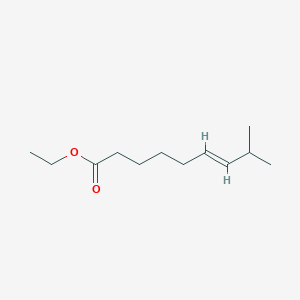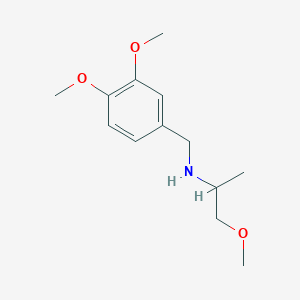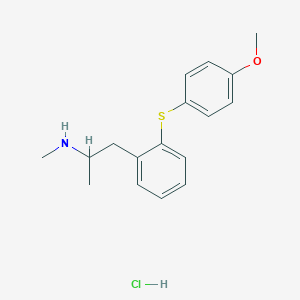
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. TCB-2 has been widely studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
作用機序
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of various physiological and cognitive processes. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride leads to the activation of downstream signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release.
生化学的および生理学的効果
The biochemical and physiological effects of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride are primarily mediated by its agonist activity at the 5-HT2A receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of various physiological and cognitive processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
The advantages of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor, as well as its well-characterized mechanism of action. However, the limitations of using N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride include its potential toxicity and the need for careful dosing and monitoring in animal studies.
将来の方向性
There are several potential future directions for research on N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride, including:
1. Further characterization of its pharmacological properties and mechanism of action, particularly in relation to its potential therapeutic applications.
2. Development of novel analogs and derivatives of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in combination with other drugs or therapies for the treatment of psychiatric disorders.
4. Exploration of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride in other therapeutic areas, such as the treatment of migraines or other neurological disorders.
5. Investigation of the potential use of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride as a research tool for the study of the 5-HT2A receptor and its downstream signaling pathways.
合成法
The synthesis of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, starting from the precursor compound 2-bromo-4-methoxyphenylthioanisole. This compound is reacted with propylamine and lithium diisopropylamide to form the intermediate product, which is then methylated using methyl iodide and potassium carbonate. The final step involves the formation of the hydrochloride salt of N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride by reacting the free base with hydrochloric acid.
科学的研究の応用
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models, and has been proposed as a potential treatment for various psychiatric disorders. N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride has also been studied for its potential use in the treatment of migraines, as it has been shown to have potent vasoconstrictive properties.
特性
CAS番号 |
128959-25-1 |
|---|---|
製品名 |
N-Methyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine hydrochloride |
分子式 |
C17H22ClNOS |
分子量 |
323.9 g/mol |
IUPAC名 |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18-2)12-14-6-4-5-7-17(14)20-16-10-8-15(19-3)9-11-16;/h4-11,13,18H,12H2,1-3H3;1H |
InChIキー |
JUGXPWVKURHMFI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
正規SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)NC.Cl |
同義語 |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,alpha-dimethyl-, hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
